1,5-Di(trimethylsilyl)pentane

Organometallic synthesis Conformational analysis Coordination chemistry

1,5-Di(trimethylsilyl)pentane (CAS 15895-92-8) is a symmetrical bis(trimethylsilyl)alkane with a C5 hydrocarbon spacer between two terminal trimethylsilyl (TMS) moieties. It belongs to the broader class of α,ω-bis(trimethylsilyl)alkanes, characterized by molecular formula C11H28Si2 and molecular weight 216.51 g/mol, with a linear pentane backbone providing five-carbon spatial separation between silicon centers.

Molecular Formula C11H28Si2
Molecular Weight 216.51 g/mol
CAS No. 15895-92-8
Cat. No. B100397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Di(trimethylsilyl)pentane
CAS15895-92-8
Synonyms1,5-Di(trimethylsilyl)pentane
Molecular FormulaC11H28Si2
Molecular Weight216.51 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCCCC[Si](C)(C)C
InChIInChI=1S/C11H28Si2/c1-12(2,3)10-8-7-9-11-13(4,5)6/h7-11H2,1-6H3
InChIKeyCARCLKGQWADKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Di(trimethylsilyl)pentane CAS 15895-92-8: Structural Definition and Sourcing Baseline for Organosilicon Reagent Selection


1,5-Di(trimethylsilyl)pentane (CAS 15895-92-8) is a symmetrical bis(trimethylsilyl)alkane with a C5 hydrocarbon spacer between two terminal trimethylsilyl (TMS) moieties . It belongs to the broader class of α,ω-bis(trimethylsilyl)alkanes, characterized by molecular formula C11H28Si2 and molecular weight 216.51 g/mol, with a linear pentane backbone providing five-carbon spatial separation between silicon centers . This compound exhibits a density of approximately 0.89 g/cm³ at 20 °C, a flash point of 22 °C, and a refractive index of approximately 1.3 at 20 °C . Its primary procurement relevance lies in serving as a volatile silicon-containing internal standard, a source of trimethylsilyl groups in organometallic synthesis, or as a model compound in physical property studies of silylated alkanes .

Why α,ω-Bis(trimethylsilyl)alkane Chain Length Dictates Performance: Procurement Risk of Interchanging 1,5-Di(trimethylsilyl)pentane with Other Homologs


In the family of α,ω-bis(trimethylsilyl)alkanes, the methylene spacer length is not a trivial variable; it fundamentally governs molecular flexibility, conformational distribution, and resultant physicochemical behavior. The C5 chain in 1,5-di(trimethylsilyl)pentane occupies a critical middle ground between the rigidity of shorter homologs (e.g., bis(trimethylsilyl)methane, C1) and the increased entropy and lowered volatility of longer-chain variants (e.g., 1,6-bis(trimethylsilyl)hexane, C6) [1]. Substituting a C5 compound with a C1 analog introduces an approximately 62 °C boiling point difference, altering volatility-dependent applications, while a C6 substitution changes molecular weight by ~14 g/mol and affects chromatographic retention behavior . Such substitutions without experimental validation risk compromising quantitative GC-MS calibrations, disrupting polymer end-group spacing in materials science, or altering the coordination geometry in organometallic complexes [2].

1,5-Di(trimethylsilyl)pentane Procurement Evidence: Three Quantitative Differentiation Dimensions vs. In-Class Analogs


Structural Flexibility Advantage: C5 Spacer Provides Optimal Conformational Entropy vs. Rigid C1–C3 Analogs

1,5-Di(trimethylsilyl)pentane features five rotatable C–C bonds between terminal TMS groups, enabling a conformational ensemble inaccessible to shorter-chain homologs. By contrast, bis(trimethylsilyl)methane (C1) possesses a rigid geometry with a single methylene bridge, while 1,3-bis(trimethylsilyl)propane (C3) offers only limited flexibility [1]. The C5 spacer permits the two silicon centers to adopt both extended (anti) and folded (gauche) conformations, with an estimated end-to-end distance ranging from approximately 4.5 Å (fully folded) to 9.2 Å (fully extended) based on standard bond length and angle parameters . This conformational plasticity is essential for chelating metal centers requiring specific bite angles that cannot be accommodated by the constrained geometries of C1 or C3 analogs .

Organometallic synthesis Conformational analysis Coordination chemistry

Boiling Point Positioned Between High-Volatility C1 and Low-Volatility C6 Homologs for GC-MS Internal Standard Tuning

The boiling point of 1,5-di(trimethylsilyl)pentane at atmospheric pressure is reported as 75 °C (at 1.01 kPa, ~7.6 mmHg), with a normal boiling point estimated at approximately 205–210 °C based on distillation data showing 5% recovery at 188.38 °C and extrapolation from analogous bis(trimethylsilyl)alkane homologs . This places it significantly less volatile than bis(trimethylsilyl)methane (C1, normal bp 133–134 °C, ΔT ~71 °C) and moderately less volatile than 1,2-bis(trimethylsilyl)ethane (C2, estimated normal bp ~165 °C, ΔT ~40 °C) . Conversely, it is more volatile than longer-chain analogs such as 1,6-bis(trimethylsilyl)hexane (C6, MW 230.54 g/mol), which would be expected to elute at significantly longer retention times under identical GC conditions . This intermediate volatility profile is further supported by its flash point of 22 °C (72 °F) and density of 0.89 g/cm³ at 20 °C .

Gas chromatography Mass spectrometry Analytical method development Volatility calibration

Distinct Refractive Index and Density Signature Enables Quality Control Differentiation from C1–C3 Homologs

1,5-Di(trimethylsilyl)pentane exhibits a refractive index (nD20) of approximately 1.3 and a density of 0.89 g/cm³ at 20 °C . These values are significantly different from shorter-chain homologs: bis(trimethylsilyl)methane (C1) has a refractive index of 1.417 and density of 0.751 g/cm³ at 25 °C; 1,2-bis(trimethylsilyl)ethane (C2) has a density of 0.842 g/cm³ at 25 °C and refractive index of 1.403 [1]. The progression in density from C1 (0.751) to C2 (0.842) to C5 (0.89) reflects the increasing hydrocarbon content relative to the dense silicon atoms, with C5 showing approximately 0.14 g/cm³ higher density than C1 . These distinct physical constants provide orthogonal, non-destructive metrics for incoming quality control that can rapidly distinguish C5 from other homologs without requiring chromatographic or spectroscopic instrumentation .

Quality control Refractometry Densitometry Purity verification

1,5-Di(trimethylsilyl)pentane: Three Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


GC-MS Internal Standard for Mid-Volatility Analytes

The intermediate boiling point of 1,5-di(trimethylsilyl)pentane (estimated normal bp 205–210 °C) positions it as an ideal internal standard for GC-MS analysis of semi-volatile organic compounds (SVOCs) and derivatized metabolites that elute in the middle retention time window . Unlike bis(trimethylsilyl)methane (bp 133–134 °C), which may co-elute with volatile solvent fronts or low-MW analytes, the C5 compound provides sufficient chromatographic separation while remaining volatile enough for efficient vaporization. Its higher molecular weight (216.51 g/mol) compared to C1–C3 homologs also shifts its mass spectral signature away from common low-mass interferences, facilitating unambiguous quantification via selected ion monitoring (SIM) [1].

Flexible Chelating Ligand Precursor in Organometallic Synthesis

The five-carbon spacer in 1,5-di(trimethylsilyl)pentane enables chelation of metal centers with larger ionic radii or those requiring specific bite angles that cannot be accommodated by the rigid geometry of bis(trimethylsilyl)methane (C1) or the constrained flexibility of 1,3-bis(trimethylsilyl)propane (C3) . Following lithiation or transmetallation, the compound can generate a bis(silyl)alkane ligand system wherein the C5 backbone adopts gauche conformations to form stable five- or six-membered metallacycles [1]. This conformational plasticity is particularly valuable for main-group and transition metal complexes where ligand steric bulk must be balanced against chelate ring strain .

Model Compound for Structure-Property Studies of Silylated Alkanes

1,5-Di(trimethylsilyl)pentane serves as a key data point in the systematic study of how hydrocarbon chain length modulates physicochemical properties in α,ω-bis(trimethylsilyl)alkanes . Its density of 0.89 g/cm³ and refractive index of ~1.3 complete a trend line from C1 (0.751 g/cm³, 1.417) through C2 (0.842 g/cm³, 1.403), enabling predictive modeling of longer-chain homologs not yet synthesized [1]. The C5 compound's distinct flash point of 22 °C and reduced-pressure boiling behavior provide essential data for computational thermodynamic models and for assessing handling and storage requirements across the homolog series .

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